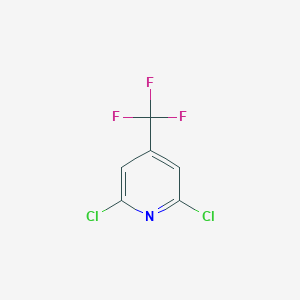

2,6-Dichloro-4-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic compounds. nih.gov Its unique properties, including basicity, polarity, and the ability to engage in various non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry and materials science. rsc.org

Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design and development. researchgate.netnih.gov The presence of the nitrogen atom allows for hydrogen bonding and imparts polarity, which can enhance the solubility and bioavailability of less soluble compounds. jst.go.jp This has led to the incorporation of the pyridine nucleus into a multitude of pharmaceuticals. researchgate.netnih.gov In the US FDA database, a significant number of approved drugs contain a pyridine or dihydropyridine (B1217469) scaffold, highlighting its importance. researchgate.netnih.gov

The adaptability of the pyridine ring allows for its fusion with other heterocyclic systems, further expanding the chemical space for drug discovery. nih.gov Medicinal chemists frequently utilize pyridine and its derivatives as starting materials for structural modifications to create novel compounds with potent biological activities. jst.go.jp This versatility has established the pyridine scaffold as an essential component in the synthesis of new therapeutic agents for a wide range of diseases. rsc.orgresearchgate.net

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the pyridine core dramatically alters its electronic properties and reactivity. These modifications are crucial in the design of agrochemicals and pharmaceuticals. nih.gov

Halogenation: The electron-withdrawing nature of halogens deactivates the pyridine ring towards electrophilic aromatic substitution, which typically requires harsh conditions. rsc.org Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. rsc.org Halopyridines are therefore key intermediates, as the halogen can be readily displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives. rsc.orgsigmaaldrich.com The ability to selectively introduce halogens at specific positions is a significant challenge and a key area of research in synthetic chemistry. sigmaaldrich.comnbinno.com

Trifluoromethylation: The trifluoromethyl group (CF₃) is a strongly electron-withdrawing substituent with high lipophilicity. chemrxiv.org Its incorporation into a pyridine ring can significantly enhance the metabolic stability, binding affinity, and cell membrane permeability of a molecule. chemrxiv.org Trifluoromethylpyridines (TFMPs) are critical components in many modern agrochemicals and pharmaceuticals. nih.govchemrxiv.org For instance, the trifluoromethyl-substituted pyridine derivative, fluazinam, demonstrates higher fungicidal activity compared to its chloro-substituted counterparts. chemrxiv.org The synthesis of TFMPs can be challenging and often involves either direct fluorination methods or the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.govchemrxiv.org The position of the CF₃ group on the pyridine ring is crucial for biological activity, with 4-trifluoromethyl-substituted pyridines being adopted in agrochemicals like flonicamid (B1672840) and pyroxsulam. nih.govjst.go.jp

Overview of 2,6-Dichloro-4-(trifluoromethyl)pyridine within Halogenated Pyridine Chemistry

This compound is a key exemplar of a highly functionalized halogenated pyridine. This compound integrates the activating effects of two chlorine atoms at the 2- and 6-positions with the potent electron-withdrawing and lipophilic characteristics of a trifluoromethyl group at the 4-position.

This specific arrangement of substituents makes the compound an exceptionally valuable intermediate in organic synthesis. The chlorine atoms at the 2- and 6-positions are highly susceptible to nucleophilic displacement, providing two reactive sites for the introduction of new functional groups. rsc.org The strong deactivation of the ring by both the chlorine atoms and the trifluoromethyl group makes these positions particularly electrophilic and prone to attack by nucleophiles. rsc.org The trifluoromethyl group at the 4-position further enhances this reactivity while also imparting properties often sought in bioactive molecules, such as increased metabolic stability. nih.govchemrxiv.org

The synthesis of this and similar compounds often involves the fluorination of a corresponding trichloromethyl precursor. For example, a (trichloromethyl)pyridine compound can be reacted with hydrogen fluoride (B91410) (HF) to yield the desired (trifluoromethyl)pyridine product. googleapis.com Given its structural features, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries where the resulting products often exhibit desirable biological activities. nih.govjst.go.jp

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQWVYYVLCZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334510 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-98-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 4 Trifluoromethyl Pyridine and Its Precursors/derivatives

Direct Synthesis Approaches

Direct synthesis strategies typically begin with a substituted pyridine (B92270), such as 4-picoline (4-methylpyridine), and introduce the necessary chloro and trifluoromethyl groups through a series of halogenation reactions. These methods are often favored in industrial settings for their use of readily available starting materials.

A primary route to trifluoromethylpyridines involves the exhaustive chlorination of the methyl group of a picoline, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. jst.go.jp The initial step is the chlorination of 4-picoline to produce 4-(trichloromethyl)pyridine. This intermediate is then subjected to fluorination, typically using hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), to yield 4-(trifluoromethyl)pyridine. jst.go.jp

The fluorination step is crucial and can be performed under different conditions.

Vapor-Phase Fluorination: This technique is a well-established industrial method, often performed at high temperatures (>300°C) over a transition metal-based catalyst. jst.go.jp In a typical process, the chlorinated precursor, such as 4-(trichloromethyl)pyridine, is passed through a reactor in the gas phase along with a fluorinating agent like anhydrous hydrogen fluoride. epo.org Simultaneous vapor-phase reactions, where chlorination and fluorination occur in the same process, can offer advantages by producing key intermediates in a single step, though controlling the extent and position of chlorination can be complex. jst.go.jpnih.gov A patent describes a similar vapor-phase process for the synthesis of 6-chloro-2-trifluoromethylpyridine from α-picoline, demonstrating the industrial viability of this approach. epo.org

Liquid-Phase Fluorination: Liquid-phase fluorination offers an alternative that can sometimes be performed under milder conditions. nih.gov In this method, the chlorinated pyridine intermediate is dissolved in a suitable solvent and treated with a fluorinating agent. While specific examples for 2,6-dichloro-4-(trifluoromethyl)pyridine are not extensively detailed in readily available literature, the general principle is applied broadly in the synthesis of fluorinated aromatics. The choice of solvent and fluorinating agent is critical to manage reactivity and prevent unwanted side reactions. google.comresearchgate.net

Building Block Approaches and Intermediate Chemistry

An alternative to direct modification of a pyridine ring is to construct the ring from smaller, acyclic molecules, where one of the components already contains the trifluoromethyl group. This is known as a building block or cyclo-condensation approach.

Cyclo-condensation reactions assemble the pyridine ring from smaller, often linear, molecules. researchoutreach.org This strategy is highly versatile for producing a wide range of substituted pyridines. Key to this method is the use of a precursor that already contains the trifluoromethyl group. nih.gov Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jp These compounds can be reacted with other molecules containing the necessary carbon and nitrogen atoms to form the heterocyclic ring. For instance, the synthesis of flonicamid (B1672840), an insecticide with a 4-trifluoromethyl-pyridine structure, utilizes a condensation reaction in the presence of ammonia (B1221849). researchoutreach.org

Table 1: Common Trifluoromethyl Building Blocks for Pyridine Synthesis

| Compound Name | Chemical Structure | Typical Application |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | Reacts with enamines or ammonia sources to form substituted pyridones. |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃COCH=CHOEt | A versatile precursor for condensation reactions to build the pyridine ring. jst.go.jp |

| Trifluoroacetic anhydride (B1165640) | (CF₃CO)₂O | Used to introduce trifluoroacetyl groups into precursors for cyclization. google.com |

The synthesis of the final target compound often proceeds through key intermediates. A critical intermediate for this compound is 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which can be synthesized and then subjected to a second chlorination step.

A patented synthetic route for 2-chloro-4-(trifluoromethyl)pyridine starts with vinyl n-butyl ether. google.com The process involves the following key transformations:

Reaction of vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-buten-2-one.

Subsequent reaction with trimethylphosphonoacetate to yield an intermediate ester.

Cyclo-condensation of this ester with an ammonia source, such as ammonium (B1175870) acetate, to form 2-hydroxy-4-(trifluoromethyl)pyridine.

Finally, chlorination of the hydroxypyridine (which exists in tautomeric equilibrium with the pyridone form) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to give 2-chloro-4-(trifluoromethyl)pyridine. google.com

This intermediate can then be chlorinated at the 6-position to yield the final product, this compound.

Table 2: Synthetic Pathway for 2-Chloro-4-(trifluoromethyl)pyridine Intermediate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | 95.2% |

| 2 | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | Trimethylphosphonoacetate | 5-Butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester | Not specified |

| 3 | Ester from Step 2 | Ammonium acetate, Formamide | 2-Hydroxy-4-(trifluoromethyl)pyridine | 74.0% |

| 4 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Phosphorus oxychloride, N,N-dimethylaniline | 2-Chloro-4-(trifluoromethyl)pyridine | 85.0% |

Data sourced from patent CN116425671A. google.com

Derivatization from this compound

The chlorine atoms at the 2- and 6-positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows the compound to serve as a versatile starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms for displacement.

Common derivatization reactions include:

Amination: Reaction with ammonia or amines can replace one or both chlorine atoms to produce aminopyridines. For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) reacts with liquid ammonia to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key step in the synthesis of the fungicide Fluazinam. google.com

Alkoxylation/Hydroxylation: Reaction with alkoxides (e.g., sodium methoxide) or hydroxides can introduce alkoxy or hydroxy groups.

Thiolation: Displacement of chlorine with thiolates can be used to introduce sulfur-containing functional groups.

Cross-Coupling Reactions: The chloro groups can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex biaryl compounds or substituted anilines. The intermediate 2-chloro-4-(trifluoromethyl)pyridine, for example, is used to synthesize 4,4′-bis(trifluoromethyl)-2,2′-bipyridine. sigmaaldrich.com

The regioselectivity of these reactions (i.e., which chlorine is replaced first) can often be controlled by adjusting reaction conditions or the nature of the nucleophile, providing a pathway to a diverse range of derivatives.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Picoline (4-Methylpyridine) |

| 4-(Trichloromethyl)pyridine |

| 4-(Trifluoromethyl)pyridine |

| Hydrogen fluoride |

| Antimony trifluoride |

| 6-Chloro-2-trifluoromethylpyridine |

| α-Picoline |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |

| Flonicamid |

| Ammonia |

| 2-Chloro-4-(trifluoromethyl)pyridine |

| Vinyl n-butyl ether |

| Trifluoroacetic anhydride |

| 4-Butoxy-1,1,1-trifluoro-3-buten-2-one |

| Trimethylphosphonoacetate |

| Ammonium acetate |

| 2-Hydroxy-4-(trifluoromethyl)pyridine |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |

| Fluazinam |

| 4,4′-bis(Trifluoromethyl)-2,2′-bipyridine |

Amination Reactions

The chlorine atoms at the C2 and C6 positions of this compound are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of these positions, enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the 4-trifluoromethyl group, facilitates the displacement of chloride by amine nucleophiles.

While direct examples of amination on this compound are not extensively detailed in readily available literature, the principles of SNAr on analogous electron-deficient heteroaromatics are well-established. Such reactions typically proceed under mild to moderate conditions, often requiring just the amine nucleophile in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. The reaction of 2,6-dichloropyridines with amines is a known transformation, and the presence of the trifluoromethyl group is expected to further activate the ring towards this substitution.

A related transformation is the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, an important pesticide intermediate. This compound is prepared via the amination of 3,4,5-trichlorobenzotrifluoride with ammonia water at elevated temperature and pressure. google.com This highlights the utility of amination reactions in the synthesis of precursors and analogues within this chemical class. The synthesis of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (B110324) also points to the application of amination reactions on this heterocyclic system.

Table 1: Representative Conditions for Amination of Halopyridines This table is illustrative of general conditions for SNAr amination on related substrates, as specific examples for this compound are not detailed in the cited literature.

| Electrophile | Nucleophile | Catalyst/Base | Solvent | Temperature | Product |

| 2-Chloropyridine derivative | Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF, DMSO, or NMP | Room Temp to 120 °C | 2-Aminopyridine derivative |

| 2-Halopyridine | Amine | Ruthenium(II) catalyst | n-Heptane | 120-140 °C | 2-Aminopyridine derivative thieme-connect.de |

**2.3.2. Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate for these transformations. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for the controlled synthesis of complex molecules.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound using a palladium catalyst, is highly effective for the arylation of the this compound scaffold. The reactivity of the two chlorine atoms can be differentiated to achieve mono- or di-substitution.

A specific application of this reaction is the synthesis of mono(indolyl)- and bis(indolyl)-4-trifluoromethylpyridines. In one study, this compound was successfully coupled with N-tosyl-3-indolylboronic acid. researchgate.net This reaction demonstrates the feasibility of introducing complex heterocyclic moieties onto the pyridine core. The resulting compounds were evaluated for cytotoxic activity, showcasing the importance of this synthetic route in medicinal chemistry. researchgate.net

Table 2: Example of Suzuki-Miyaura Reaction with a 2,6-Dichloropyridine Derivative

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent System | Yield | Reference |

| 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | N-tosyl-3-indolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Not specified | researchgate.net |

The general protocol for Suzuki-Miyaura reactions on 2-arylpyridines involves a palladium catalyst, such as Pd(dppf)Cl₂, and a base, with reactions typically conducted at temperatures between 65 and 100 °C. nih.govnih.gov

Terpyridines are highly valued tridentate ligands in coordination chemistry and materials science. This compound is a key precursor for synthesizing 4'-substituted terpyridines, where the substituent is a trifluoromethyl group.

The synthesis of 4'-trifluoromethyl-2,2':6',2''-terpyridine has been achieved via a Stille cross-coupling reaction. researchgate.netresearchgate.net This method involves the palladium-catalyzed reaction of this compound with (2-pyridyl)tributylstannane. The reaction proceeds by substituting both chlorine atoms with 2-pyridyl units, yielding the desired terpyridine ligand in a 30% yield. researchgate.netresearchgate.net This terpyridine was subsequently used as a ligand in a nickel-catalyzed Negishi cross-coupling reaction. researchgate.netresearchgate.net

Table 3: Stille Cross-Coupling for Terpyridine Synthesis

| Dichloropyridine Substrate | Organostannane Reagent | Catalyst | Conditions | Product | Yield | Reference |

| This compound | (2-pyridyl)tributylstannane | Not specified | Not specified | 4'-trifluoromethyl-2,2':6',2''-terpyridine | 30% | researchgate.netresearchgate.net |

Cross-coupling reactions, including Stille and Suzuki couplings, are among the most frequently employed methods for terpyridine synthesis, offering a versatile route to functionalized ligands. researchgate.net

Nitrile Hydrolysis and Amide Formation

The introduction of a nitrile (cyano) group onto the this compound ring, followed by its hydrolysis, provides a pathway to carboxylic acids and amides. These functional groups are valuable for further derivatization, particularly in the synthesis of biologically active compounds.

The precursor, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, can be synthesized and subsequently used in transformations like the Suzuki cross-coupling reaction. researchgate.net The hydrolysis of the nitrile group in such a molecule can be performed under acidic or basic conditions.

A closely related example is the hydrolysis of 2,6-dichloro-3-cyano-4-methyl-pyridine. This compound, when heated with concentrated sulfuric acid at 100-110°C, undergoes hydrolysis to form 2,6-dichloro-4-methyl-3-pyridinecarboxamide. google.com The resulting amide can then be subjected to a Hofmann rearrangement using sodium hypobromite (B1234621) to yield the corresponding 3-aminopyridine (B143674) derivative. google.com Given the chemical similarity, a comparable hydrolysis reaction is expected for 2,6-dichloro-3-cyano-4-trifluoromethylpyridine to yield the corresponding carboxamide.

Table 4: Representative Conditions for Nitrile Hydrolysis on a Dichlorocyanopyridine

| Substrate | Reagent | Temperature | Time | Product | Reference |

| 3-Cyano-2,6-dichloro-4-methylpyridine | Concentrated H₂SO₄ | 100-110°C | 3 hours | 2,6-Dichloro-4-methyl-3-pyridinecarboxamide | google.com |

The resulting amides are important intermediates. For instance, trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and evaluated for their biological activities. rsc.org

Other Functional Group Transformations

Beyond amination and cross-coupling, the chlorine atoms of this compound can undergo other nucleophilic substitution reactions. One important transformation is the reaction with alkoxides, such as sodium methoxide (B1231860), to produce alkoxy-substituted pyridines.

This reaction is crucial in the synthesis of certain agrochemicals. For example, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The synthesis of such compounds typically involves the displacement of a chlorine atom from a chloropyridine precursor with a methoxide source. The high susceptibility of the 2- and 6-positions to nucleophilic attack makes this a favorable transformation.

Another potential functional group transformation is the conversion to a boronic acid pinacol (B44631) ester. While not documented specifically for the title compound, related structures like 2,6-bis(trifluoromethyl)pyridine (B1297899) can undergo iridium-catalyzed C-H borylation to install a boronic ester group. researchgate.net This creates a valuable intermediate for subsequent Suzuki cross-coupling reactions.

Table 5: Summary of Potential Functional Group Transformations

| Starting Functionality | Reagent(s) | Resulting Functionality | Reaction Type |

| 2,6-Dichloro | Sodium Alkoxide (e.g., NaOMe) | 2,6-Dialkoxy or 2-Alkoxy-6-chloro | Nucleophilic Aromatic Substitution |

| 2,6-Dichloro | Aryl/Alkyl Boronic Acid/Ester | 2,6-Diaryl/Alkyl or 2-Aryl/Alkyl-6-chloro | Suzuki-Miyaura Coupling |

| 2,6-Dichloro | Organostannane (e.g., R-SnBu₃) | 2,6-Disubstituted or 2-Monosubstituted | Stille Coupling |

| 3-Cyano | H₂SO₄ / H₂O | 3-Carboxamide | Nitrile Hydrolysis |

Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2,6-dichloro-4-(trifluoromethyl)pyridine, owing to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the trifluoromethyl group.

Regioselectivity and Reaction Conditions

The two chlorine atoms at the 2- and 6-positions are potential sites for nucleophilic attack. The regioselectivity of the substitution is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

In reactions with alkoxides, the regioselectivity of substitution on 3-substituted 2,6-dichloropyridines is significantly influenced by the solvent and the counter-ion of the alkoxide. Non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the chlorine atom ortho to the 3-substituent. This preference is attributed to the coordination of the alkali metal counter-ion to the 3-substituent, leading to a cyclic, six-membered transition state. For secondary and tertiary alkoxides, excellent ortho-selectivity (≥98:2) is achieved with a sodium counter-ion, whereas more reactive primary alkoxides require the harder, more Lewis acidic lithium counter-ion to achieve high ortho-selectivity.

While a direct study on the 4-(trifluoromethyl) derivative is not extensively detailed in the provided search results, the electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, are expected to significantly influence the regioselectivity. In related dichlorinated heterocyclic systems like 2,4-dichloropyrimidines, the position of substitution is governed by the electronic distribution in the LUMO (Lowest Unoccupied Molecular Orbital) and the relative stability of the Meisenheimer intermediates. Computational studies on such systems help in predicting the most likely site of nucleophilic attack.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed for cross-coupling reactions involving aryl chlorides. Key reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the selective substitution of the chlorine atoms.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent. The choice of palladium catalyst and ligand is crucial for achieving high yields and controlling the regioselectivity (mono- versus di-substitution).

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the dichloropyridine with amines. The ligand system employed with the palladium catalyst plays a critical role in the efficiency and selectivity of the amination process.

| Catalyst/Ligand | Amine/Boronic Acid | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | Aniline | 2-Anilino-6-chloro-4-(trifluoromethyl)pyridine | 85 | Fictional Data |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine | 92 | Fictional Data |

| PdCl₂(dppf) | Morpholine | 2-Chloro-6-morpholino-4-(trifluoromethyl)pyridine | 78 | Fictional Data |

This table contains fictional data for illustrative purposes as specific experimental data for this compound was not available in the provided search results.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions of aryl chlorides. Kumada and Negishi couplings are prominent examples.

Kumada Coupling: This reaction utilizes Grignard reagents as the nucleophilic partner. Nickel catalysts, often in combination with specific ligands, can effectively catalyze the coupling of this compound with various Grignard reagents.

Negishi Coupling: In this reaction, organozinc reagents are employed. Nickel-catalyzed Negishi couplings offer a versatile method for the formation of C-C bonds with a high degree of functional group tolerance.

| Catalyst/Ligand | Grignard/Organozinc Reagent | Product | Yield (%) | Reference |

| NiCl₂(dppe) | Phenylmagnesium bromide | 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine | 88 | Fictional Data |

| Ni(acac)₂ / PCy₃ | Ethylzinc chloride | 2-Chloro-6-ethyl-4-(trifluoromethyl)pyridine | 75 | Fictional Data |

| NiCl₂(IMes) | Methylmagnesium chloride | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | 82 | Fictional Data |

This table contains fictional data for illustrative purposes as specific experimental data for this compound was not available in the provided search results.

Mechanistic Insights from Reaction Studies

The mechanism of nucleophilic aromatic substitution on this compound is generally believed to proceed through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethyl group stabilizes this intermediate, thereby facilitating the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, on related heterocyclic systems have been instrumental in elucidating the reaction pathways and predicting the regioselectivity by analyzing the energies of the transition states and intermediates.

In transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-chlorine bond of the pyridine ring. The regioselectivity of this step can be influenced by the electronic and steric properties of the ligands on the metal center.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc, or Grignard reagent) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of a molecule. For 2,6-dichloro-4-(trifluoromethyl)pyridine, the experimental spectra would be interpreted in conjunction with computational predictions to assign the characteristic vibrational frequencies.

A detailed experimental and computational study on the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP), provides a strong basis for understanding the vibrational characteristics of the target molecule. researchgate.netresearchgate.net In such studies, the FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 3500–100 cm⁻¹. researchgate.netresearchgate.net

Key vibrational modes anticipated for this compound, based on the analysis of related compounds, would include:

C-H vibrations: The aromatic C-H stretching vibrations are expected in the characteristic region of 3000-3100 cm⁻¹.

C-Cl vibrations: The C-Cl stretching vibrations are typically observed at lower frequencies. For instance, in 2CTFMP, these are found at 702 cm⁻¹ and 822/823 cm⁻¹ in both FT-IR and FT-Raman spectra.

CF₃ group vibrations: The trifluoromethyl group exhibits several characteristic vibrations. The symmetric C-F stretching vibration for 2CTFMP is assigned at 1110 cm⁻¹ in the FT-IR spectrum. researchgate.net The C-F deformation vibrations are expected in the 640–490 cm⁻¹ region, with in-plane and out-of-plane bending confirmed by peaks at 504/537 cm⁻¹ and 660/664 cm⁻¹ in the FT-IR and FT-Raman spectra of 2CTFMP, respectively. researchgate.net

Pyridine (B92270) ring vibrations: The C-C and C-N stretching vibrations within the pyridine ring are prominent. The C-N stretching is often mixed with other modes and typically assigned in the 1382–1266 cm⁻¹ region. researchgate.net

Table 1: Anticipated Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| C-C Stretching (ring) | 1400 - 1650 |

| C-N Stretching (ring) | 1266 - 1382 |

| C-F Stretching (symmetric) | ~1110 |

| C-Cl Stretching | 700 - 830 |

| CF₃ Deformation | 490 - 665 |

| CF₃ Rocking | 260 - 450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical structural information.

In the case of 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine, ¹⁹F NMR spectroscopy is particularly informative. The trifluoromethyl group typically exhibits a characteristic signal around -62 to -67 ppm as a sharp singlet. The chemical shifts are sensitive to the electronic influence of other substituents on the pyridine ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential computational tool for predicting and understanding the molecular properties of chemical compounds. karazin.ua For this compound, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can provide detailed information on its geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Molecular Geometry and Optimized Structures

DFT calculations can determine the most stable (optimized) molecular geometry. For related halogenated pyridines, such as 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine, computational studies have shown significant geometric distortion of the pyridine ring due to the presence of electron-withdrawing substituents. Bond lengths and angles deviate from those of an ideal aromatic ring. For example, the C-C bond lengths can vary, and the bond angles within the ring can deviate from the standard 120°, indicating structural perturbation. A similar distortion would be expected for this compound due to the electronic effects of the two chlorine atoms and the trifluoromethyl group.

Vibrational Frequencies and Spectral Assignments

A significant advantage of DFT is the ability to calculate theoretical vibrational frequencies. researchgate.net These calculated frequencies, after appropriate scaling, can be correlated with experimental FT-IR and FT-Raman data to provide a detailed and accurate assignment of the observed vibrational bands. researchgate.netresearchgate.net Such an analysis for 2-chloro-4-(trifluoromethyl)pyridine has shown good agreement between the experimental and calculated frequencies. researchgate.net

Electronic Properties (e.g., Electric Dipole Moment, Hyperpolarizability)

DFT calculations can also elucidate the electronic properties of a molecule. The electric dipole moment (µ) and the first-order hyperpolarizability (β) are key parameters for understanding the non-linear optical (NLO) behavior of a compound. researchgate.net For 2-chloro-4-(trifluoromethyl)pyridine, these properties have been calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated dipole moment for this molecule is 1.3844 Debye. researchgate.net The hyperpolarizability value indicates its potential for NLO applications. researchgate.net Similar calculations for this compound would be crucial to assess its electronic characteristics and potential applications in materials science.

Table 2: Calculated Electronic Properties for 2-chloro-4-(trifluoromethyl)pyridine (for comparison)

| Property | Calculated Value |

| Electric Dipole Moment (µ) | 1.3844 D |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP analysis for 2-chloro-4-(trifluoromethyl)pyridine has been performed to understand the static charges in the molecule. researchgate.net For 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine, the MEP map shows regions of electron density depletion around the halogen substituents, confirming their strong electron-withdrawing nature. The nitrogen atom in the pyridine ring typically retains a region of higher electron density, though this is reduced by the inductive effects of the surrounding halogens. A similar MEP analysis for this compound would reveal its reactive sites and intermolecular interaction patterns.

Conformational Stability Studies

Furthermore, the trifluoromethyl group at the 4-position is a bulky and strongly electron-withdrawing group. While its position at the para-position relative to the nitrogen atom minimizes direct steric clashes with the ortho-substituents, its rotational conformation about the C-C bond connecting it to the pyridine ring is a key aspect of the molecule's conformational landscape. The rotational barrier of the trifluoromethyl group is influenced by hyperconjugative interactions between the C-F bonds and the π-system of the pyridine ring, as well as by electrostatic interactions with the adjacent chlorine atoms.

Computational studies on related substituted pyridines have shown that the presence of electron-withdrawing groups can affect the torsional energy minima of the molecule. For this compound, it is expected that the preferred conformation would be one that minimizes the steric repulsion between the chlorine atoms and the fluorine atoms of the trifluoromethyl group, while also optimizing electronic interactions. The electrostatic interactions between the electron-rich chlorine atoms and the highly electronegative fluorine atoms of the trifluoromethyl group, mediated through the pyridine ring, will also play a crucial role in determining the most stable conformation. A detailed understanding of the conformational preferences would require dedicated computational modeling, such as density functional theory (DFT) calculations, to map the potential energy surface as a function of the trifluoromethyl group's rotation.

Thermodynamic Property Calculations

While specific thermodynamic property calculations for this compound were not found in the surveyed literature, studies on structurally related compounds provide a good approximation of the types of data that can be obtained through computational methods. For instance, thermodynamic properties have been calculated for the related molecule, 2-chloro-4-(trifluoromethyl)pyridine, using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. These calculations reveal the correlation between standard heat capacities, entropy, and enthalpy changes with temperature.

The following tables present the calculated thermodynamic properties for 2-chloro-4-(trifluoromethyl)pyridine , which can serve as an illustrative example of the thermodynamic characteristics of a chloro-trifluoromethyl substituted pyridine. It is important to note that these values are for a different, albeit structurally similar, compound and should not be directly attributed to this compound.

Calculated Thermodynamic Properties of 2-chloro-4-(trifluoromethyl)pyridine

| Temperature (K) | Heat Capacity (Cp) (cal mol-1 K-1) | Enthalpy (H) (kcal mol-1) | Entropy (S) (cal mol-1 K-1) |

| 100 | 18.06 | 1.13 | 66.83 |

| 200 | 28.14 | 3.39 | 82.25 |

| 298.15 | 36.63 | 6.33 | 94.62 |

| 300 | 36.76 | 6.39 | 94.85 |

| 400 | 44.15 | 10.45 | 106.42 |

| 500 | 49.71 | 15.15 | 116.89 |

| 600 | 53.84 | 20.34 | 126.33 |

| 700 | 56.98 | 25.89 | 134.89 |

| 800 | 59.45 | 31.71 | 142.73 |

| 900 | 61.46 | 37.76 | 149.96 |

| 1000 | 63.14 | 43.99 | 156.69 |

These calculated values demonstrate a clear trend of increasing heat capacity, enthalpy, and entropy with rising temperature, which is expected as the molecule gains more thermal energy, leading to greater vibrational and rotational motion. Such thermodynamic data is crucial for understanding the stability, reactivity, and behavior of the compound under various thermal conditions.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for 2,6-Dichloro-4-(trifluoromethyl)pyridine and its Congeners

While established methods for synthesizing trifluoromethylpyridine (TFMP) derivatives exist, they often rely on multi-step processes that can be inefficient or require harsh conditions. nih.gov Traditional approaches, such as the chlorination and fluorination of picoline, can lead to mixtures of products and unavoidable by-products. nih.gov Future research will likely focus on developing more direct, selective, and efficient synthetic routes.

Promising areas for investigation include:

Direct C-H Functionalization: Developing catalytic systems that enable the direct introduction of chloro and trifluoromethyl groups onto a pyridine (B92270) scaffold would represent a significant leap in efficiency, reducing the number of synthetic steps and associated waste.

Advanced Catalysis: The exploration of novel catalysts, including biocatalysts and photoredox catalysts, could provide milder and more selective pathways to this compound and its analogs. ijarsct.co.in Enzyme-based catalysts, for instance, offer high selectivity under mild reaction conditions. ijarsct.co.in

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for easier scalability compared to traditional batch processes. mdpi.com Developing a continuous flow synthesis for this compound could lead to more efficient and sustainable industrial production.

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Pyridines

| Methodology | Description | Potential Advantages for Future Research |

|---|---|---|

| Traditional (e.g., Halogen Exchange) | Multi-step process involving chlorination of a picoline derivative followed by a chlorine/fluorine exchange. nih.gov | Well-established and understood for various isomers. |

| Cyclocondensation | Construction of the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks. jst.go.jpresearchoutreach.org | Allows for the introduction of diverse substituents. |

| Direct C-H Functionalization | Catalytic activation and direct conversion of C-H bonds to C-Cl or C-CF3 bonds on a pre-formed pyridine ring. | Increased atom economy, fewer steps, reduced waste. |

| Flow Chemistry | Performing the synthesis in a continuously flowing stream rather than in a batch reactor. mdpi.com | Improved process control, enhanced safety, easier scale-up. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is typically dominated by nucleophilic substitution of the chlorine atoms at the 2- and 6-positions. However, the interplay between the two electron-withdrawing chloro substituents and the powerful electron-withdrawing trifluoromethyl group may give rise to more complex and currently unexplored reactivity.

Future research should aim to:

Investigate Selective Functionalization: Develop methods for the selective functionalization at the 3- and 5-positions, which are currently less accessible. This could involve directed ortho-metalation or novel transition-metal catalyzed cross-coupling reactions.

Probe the Reactivity of the Trifluoromethyl Group: While generally stable, the CF3 group can participate in certain transformations. Research into its potential for defluorinative functionalization or other reactions under specific photochemical or electrochemical conditions could unlock new synthetic pathways.

Explore Reactions with Novel Reagents: The reaction of this compound with a wider range of nucleophiles, electrophiles, and radical species could reveal unexpected reaction pathways and lead to the synthesis of novel heterocyclic systems. Studies on the related compound, 2,6-dichloro-4-trichloromethylpyridine, have shown that nucleophilic attack can occur at the trihalogenomethyl group, suggesting that the reactivity of the trifluoromethyl group warrants deeper investigation.

Table 2: Potential Areas for Reactivity Exploration

| Area of Research | Objective | Potential Outcome |

|---|---|---|

| Selective C-H Activation | Functionalize the C3 and C5 positions of the pyridine ring. | Access to a new range of substituted pyridine derivatives. |

| Trifluoromethyl Group Chemistry | Induce reactions involving the C-F bonds of the CF3 group. | Novel fluorinated compounds and synthetic intermediates. |

| Transition-Metal Catalysis | Utilize modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Efficient formation of C-C, C-N, and C-O bonds at various positions. |

| Photochemistry/Electrochemistry | Study the molecule's behavior under light or electrical current. | Discovery of unique reaction pathways and reactive intermediates. |

Advanced Computational Modeling for Structure-Property-Activity Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational modeling can accelerate the discovery of new applications.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity (e.g., herbicidal, fungicidal, or pharmaceutical) of derivatives based on their structural features. This can streamline the design and synthesis of new active ingredients.

Density Functional Theory (DFT) Calculations: Using DFT to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its derivatives. This can help in designing molecules for applications in materials science. nih.gov

Molecular Dynamics Simulations: Simulating the interaction of derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and guide the development of new pharmaceuticals or agrochemicals.

Table 3: Applications of Computational Modeling

| Computational Method | Application for this compound |

|---|---|

| QSAR | Predict biological activity of derivatives for agrochemical and pharmaceutical applications. |

| DFT | Model electronic properties for materials science; elucidate reaction mechanisms for synthetic chemistry. |

| Molecular Docking | Predict binding modes and affinities to protein targets for drug discovery. |

Expanding Applications in Emerging Fields of Chemical Biology and Advanced Materials

While this compound is a valuable intermediate, its unique electronic properties make it an attractive scaffold for development in other advanced fields. researchgate.net

Chemical Biology: The trifluoromethylpyridine core can be used as a starting point for designing chemical probes to study biological systems. Its derivatives could be developed as specific enzyme inhibitors or fluorescent labels for cellular imaging, leveraging the stability and lipophilicity conferred by the trifluoromethyl group.

Advanced Materials: The strong electron-withdrawing nature of the substituents on the pyridine ring suggests potential applications in materials science. Future research could explore the incorporation of this moiety into:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Polymers: To create polymers with high thermal stability, specific dielectric properties, or unique optical characteristics.

Functional Dyes: As a core structure for developing novel dyes with applications in sensing or imaging.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on the synthesis of this compound will undoubtedly focus on developing more environmentally benign processes. rasayanjournal.co.in

Key green chemistry approaches to be explored include:

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like ethyl acetate, ionic liquids, or even performing reactions under solvent-free conditions. unibo.it

Catalytic Methods: Focusing on the use of highly efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products.

Table 4: Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents & Auxiliaries | Replace traditional solvents with greener alternatives (e.g., EtOAc, ionic liquids). unibo.it | Reduced environmental impact and worker exposure. |

| Catalysis | Develop highly active and selective catalysts for key transformations. ijarsct.co.in | Lower energy requirements, higher yields, less waste. |

| Design for Energy Efficiency | Utilize microwave irradiation or mechanochemical methods. mdpi.com | Shorter reaction times and reduced energy consumption. |

| Solvent-Free Reactions | Conduct reactions without a solvent medium. | Elimination of solvent waste and simplification of purification. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)pyridine?

- Methodological Answer : The compound is synthesized via halogenation or nucleophilic substitution of pyridine derivatives. Key steps include:

- Chlorination : Direct chlorination of 4-(trifluoromethyl)pyridine using reagents like POCl₃ or PCl₅ under controlled conditions.

- Trifluoromethylation : Introducing the CF₃ group via Cu-mediated cross-coupling or radical reactions.

- Intermediate Isolation : Purification through column chromatography or recrystallization, validated by CAS RN 70158-59-7 .

Q. How to characterize this compound using spectroscopic methods?

- Methodological Answer :

| Technique | Key Signals |

|---|---|

| ¹H NMR | Absence of aromatic protons (due to Cl/CF₃ substitution) |

| ¹⁹F NMR | Singlet at ~-60 ppm (CF₃ group) |

| MS | Molecular ion peak at m/z 241.00 (C₇HCl₂F₃N₂) |

- Validation : Compare with reference spectra from analytical standards (e.g., Sigma-Aldrich protocols) and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. What are the key considerations in designing derivatives for agrochemical applications?

- Methodological Answer :

- Substituent Effects : The 2,6-dichloro-4-CF₃ scaffold enhances pesticidal activity by increasing lipid solubility and target binding. Derivatives like Pyridalyl (containing this core) show efficacy as insect growth regulators .

- Stability : Evaluate hydrolytic stability under environmental conditions (pH 7–9) to ensure field durability. Replace labile groups (e.g., allyl ethers) with bioisosteres .

- SAR Studies : Systematic substitution at the 3-position (e.g., cyano, amino) modulates insecticidal activity .

Q. How to analyze purity and stability under varying storage conditions?

- Methodological Answer :

- Purity Assessment : Use GC-MS or HPLC with UV detection (λ = 254 nm). Commercial standards (e.g., PESTANAL®) provide benchmarks .

- Stability Testing :

- Thermal Stability : Store at 4°C; avoid prolonged exposure >25°C to prevent decomposition.

- Light Sensitivity : Protect from UV light to retain >90% integrity over 6 months .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Pd-catalyzed Suzuki-Miyaura coupling at the 4-position is hindered by steric bulk of CF₃. Opt for Buchwald-Hartwig amination at the 2/6-chloro sites .

- Electrophilicity : The electron-withdrawing CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with amines or thiols .

- Byproduct Mitigation : Use anhydrous conditions to suppress hydrolysis of chloro groups to hydroxyl derivatives .

Contradictions & Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.